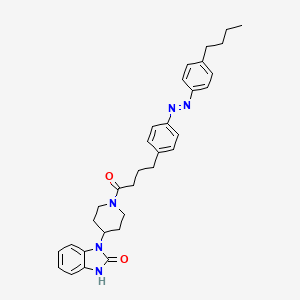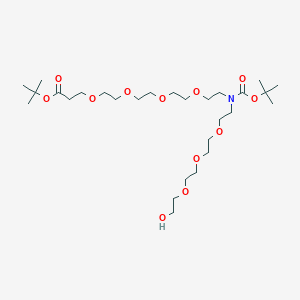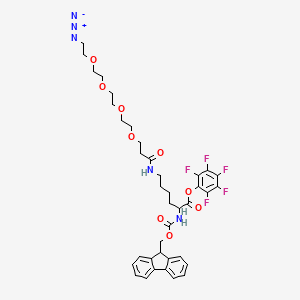![molecular formula C37H47ClN2O10S2 B1193361 3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Benzothiazoles and their derivatives are known for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles and their derivatives, demonstrating variable and modest activity against investigated strains of bacteria and fungi. This highlights the potential of benzothiazole compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Chemical Reactions and Synthesis
The compound shares structural similarities with benzothiazoles and ethoxy groups, which are often used in the synthesis of various chemical compounds. For instance, Goryaeva et al. (2015) discussed the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to compounds capable of undergoing subsequent nucleophilic substitution (Goryaeva et al., 2015).
Antibacterial Activity
Bhagat (2017) synthesized new compounds fused with benzothiazoles and triazole, exhibiting antimicrobial activity against various strains, demonstrating the potential of such compounds in creating effective antimicrobial agents (Bhagat, 2017).
Propiedades
Fórmula molecular |
C37H47ClN2O10S2 |
|---|---|
Peso molecular |
779.36 |
Nombre IUPAC |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H |
Clave InChI |
WBZANWPVNZPRHP-UHFFFAOYSA-N |
SMILES |
C=C(CCOCCOCCOCC[N+]1=C(SC2=CC=CC=C21)C=CC=CC=C3N(C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O)O.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM, Water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)




